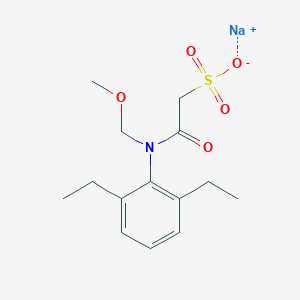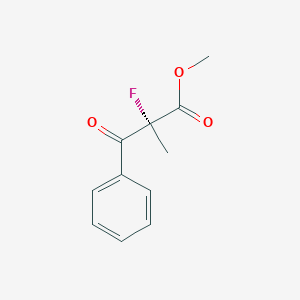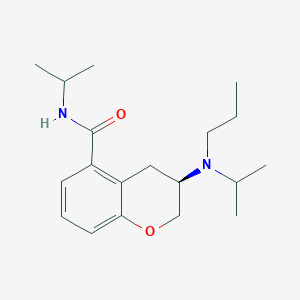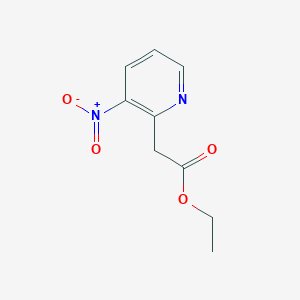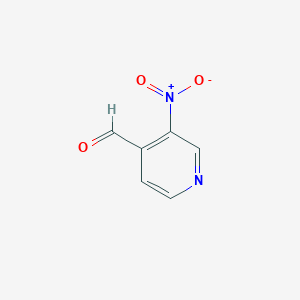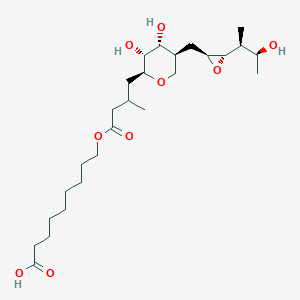
Dihydro Mupirocin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydro Mupirocin is an antibacterial ointment used to treat impetigo and secondary skin infections caused by Staphylococcus aureus and Streptococcus pyogenes .
Synthesis Analysis
Mupirocin is a polyketide antibiotic produced by Pseudomonas fluorescens. The biosynthetic cluster encodes 6 type I polyketide synthase multifunctional proteins and 29 single function proteins . The biosynthetic pathway belongs to the trans-AT group in which acyltransferase activity is provided by a separate polypeptide . The total synthesis of mupirocin H is accomplished starting from d-glucose .
Molecular Structure Analysis
Dihydro Mupirocin has a molecular formula of C26H46O9 . The structure of mupirocin comprises a monic acid (a heptaketide) containing a pyran ring, attached to 9-hydroxynonanoic acid (9-HN) via an ester linkage .
Chemical Reactions Analysis
A Rieske oxygenase/epoxide hydrolase-catalysed reaction cascade creates oxygen heterocycles in mupirocin biosynthesis . The biosynthetic pathway belongs to the trans-AT group in which acyltransferase activity is provided by a separate polypeptide .
Physical And Chemical Properties Analysis
Dihydro Mupirocin has a molecular weight of 502.6 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 9 . The topological polar surface area is 146 Ų .
科学的研究の応用
Antibiotic Resistance and Mechanisms
Mupirocin, known for its ability to target methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis, has been crucial in decolonizing nasal and skin infections. Research highlights its effectiveness in controlling MRSA on skin and nasal passages. However, resistance to mupirocin, through mutations in the isoleucyl-tRNA synthetase or acquisition of the mupA gene, poses challenges to its efficacy. Studies have identified both low-level and high-level resistance mechanisms, significantly impacting decolonization strategies and prompting the need for careful application and monitoring to avoid resistance development (Hetem & Bonten, 2013).
Biosynthesis and Genetic Regulation
The biosynthesis of mupirocin, produced by Pseudomonas fluorescens, involves complex pathways including polyketide synthases and tailoring enzymes. Understanding these pathways offers insights into antibiotic production and potential for developing novel antibiotics. Regulatory genes like mupR and mupI have been identified, playing roles in controlling mupirocin production, which is pivotal for topical treatments and staphylococcal infection management (Thomas et al., 2010).
Resistance Prevalence and Impact
The prevalence of mupirocin resistance has been studied across various regions, indicating an increase in resistance rates among Staphylococcus spp. isolates. Such resistance is associated with the overuse of mupirocin, highlighting the need for strategic use and resistance monitoring. Research emphasizes the impact of resistance on the effectiveness of mupirocin in infection control and the importance of understanding resistance mechanisms to develop effective countermeasures (O'Shea et al., 2009).
Novel Formulations and Applications
Exploring new formulations like nanoemulsions has been a significant step towards enhancing mupirocin's delivery and effectiveness. Such advancements not only improve the antibiotic's bioavailability but also offer promising alternatives for treating superficial skin infections more efficiently. This innovation in drug delivery systems marks a crucial development in topical antibiotic application, potentially overcoming limitations associated with resistance and inactivation (Alhasso et al., 2023).
Safety And Hazards
将来の方向性
Recent advances in Mupirocin delivery strategies for the treatment of bacterial skin and soft tissue infection have been explored . Off-label usage and ongoing research are investigating new applications of mupirocin, including its potential efficacy against deeper infections and non-typical bacteria .
特性
IUPAC Name |
9-[4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbutanoyl]oxynonanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46O9/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27/h16-21,24-27,31-32H,4-15H2,1-3H3,(H,28,29)/t16?,17-,18-,19-,20-,21-,24+,25-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLCNILVBRPJAH-OAOSLEDJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1C(C(C(CO1)CC2C(O2)C(C)C(C)O)O)O)CC(=O)OCCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)CC(C)CC(=O)OCCCCCCCCC(=O)O)[C@H](C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332195 |
Source


|
| Record name | Dihydro Mupirocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydro Mupirocin | |
CAS RN |
1246812-11-2 |
Source


|
| Record name | Dihydro Mupirocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131289.png)
![2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B131290.png)

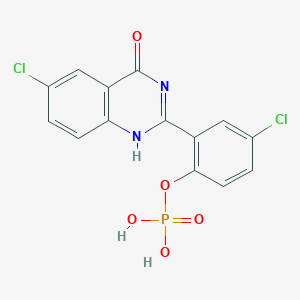
![Sodium;(2S,5R,6R)-6-[[1-(3-chlorophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B131294.png)
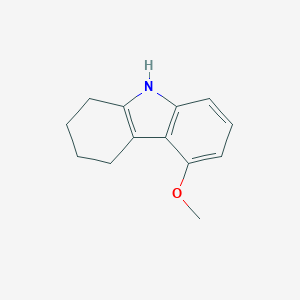
![6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B131296.png)
![4-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131300.png)
